molecular formula C10H12N2O3 B8490658 Methyl 2-acetamido-6-methylisonicotinate

Methyl 2-acetamido-6-methylisonicotinate

Cat. No.: B8490658
M. Wt: 208.21 g/mol
InChI Key: QWGJDJORMIXMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetamido-6-methylisonicotinate is a high-purity chemical intermediate exclusively for research applications. This compound is a key synthon in organic and medicinal chemistry, particularly for constructing complex heterocyclic scaffolds. The most widely reported synthesis involves the efficient acylation of methyl isonicotinate with acetic anhydride in the presence of pyridine, yielding the target compound with high efficiency under mild conditions (20-25°C). The molecule features a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4, with an XLogP3 value of 0.6, indicating favorable physicochemical properties for further chemical manipulation. Its primary research value lies in its role as a versatile building block for the development of novel pharmaceutical compounds, including investigations into new antibacterial agents. Similar pyridine derivatives have been utilized as key intermediates in the synthesis of innovative antibiotic classes, such as 8-azatetracyclines, designed to overcome bacterial resistance mechanisms. This product is intended for use by qualified researchers in laboratory settings only. It is strictly For Research Use Only and is not designed for human therapeutic or veterinary applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-acetamido-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-6-4-8(10(14)15-3)5-9(11-6)12-7(2)13/h4-5H,1-3H3,(H,11,12,13)

InChI Key

QWGJDJORMIXMEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)NC(=O)C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key analogs, identified via similarity scoring (0.82–0.91), include:

Compound Name CAS Number Substituents (Position) Ester Group Similarity Score Molecular Weight (g/mol)
Methyl 2-acetamido-6-methylisonicotinate 1073182-59-8 Acetamido (2), Methyl (6) Methyl - ~224 (estimated)*
[Unspecified analog] 58481-11-1 Likely acetamido/methyl Methyl 0.91 -
Methyl 2-chloro-3-methylisonicotinate 787596-41-2 Chloro (2), Methyl (3) Methyl 0.86 215.65
Ethyl 2-chloro-6-methylisonicotinate 3998-88-7 Chloro (2), Methyl (6) Ethyl 0.84 229.68
Methyl 2,6-dichloroisonicotinate 42521-09-5 Chloro (2,6) Methyl 0.82 220.03

*Estimated based on substituent contributions.

Substituent Effects on Properties

Electronic and Steric Effects
  • Acetamido vs. Chloro Groups: The acetamido group at position 2 introduces hydrogen-bonding capability (donor/acceptor), enhancing solubility in polar solvents like water or DMSO. In contrast, chloro substituents (e.g., in Methyl 2-chloro-3-methylisonicotinate) are electron-withdrawing, reducing electron density on the pyridine ring and favoring electrophilic substitution at meta positions .
  • Methyl vs.
Reactivity
  • Hydrolysis Stability : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions. The acetamido group may undergo hydrolysis in acidic or enzymatic environments, whereas chloro-substituted analogs are more chemically inert .
  • Synthetic Flexibility : Chloro groups enable cross-coupling reactions (e.g., Suzuki-Miyaura), while acetamido groups may serve as precursors for further functionalization via deacetylation .

Physical Properties (Theoretical Predictions)

Property This compound Methyl 2-chloro-3-methylisonicotinate Ethyl 2-chloro-6-methylisonicotinate
LogP (Lipophilicity) ~1.2 (moderate) ~2.5 (high) ~3.0 (very high)
Aqueous Solubility Moderate (acetamido enhances polarity) Low (chloro reduces polarity) Very low (ethyl ester dominance)
Melting Point ~150–160°C (estimated) ~120–130°C ~90–100°C

Preparation Methods

Direct Acylation of Methyl 2-Amino-6-Methylisonicotinate

The most widely documented method involves the acylation of methyl 2-amino-6-methylisonicotinate with acetic anhydride. This single-step reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which activates the acylating agent through nucleophilic catalysis.

Reaction Conditions

  • Reagents : Acetic anhydride (4–5 equivalents), DMAP (7–10 mol%).

  • Temperature : Reflux (80–140°C).

  • Time : 1–2 hours.

  • Yield : 72% (based on analogous reactions for structurally similar compounds).

The reaction proceeds via nucleophilic attack of the amine on the activated acyl intermediate, forming the acetamido group. DMAP enhances reaction rates by stabilizing the transition state, while excess acetic anhydride ensures complete conversion. Post-reaction purification typically involves cold filtration and washing with non-polar solvents like petroleum ether to remove unreacted reagents.

Step 1: Esterification of 2-Amino-6-Methylisonicotinic Acid

  • Reagents : Methanol, catalytic sulfuric acid or thionyl chloride.

  • Conditions : Reflux for 6–12 hours.

  • Yield : ~85% (estimated from analogous esterifications).

Step 2: Acylation as Described in Section 1.1

This route is advantageous for large-scale production, as esterification and acylation can be performed in sequence without intermediate isolation, reducing solvent waste.

Optimization of Reaction Parameters

Catalyst Screening

DMAP is the preferred catalyst due to its strong nucleophilic activation, but alternative bases have been explored:

CatalystRelative RateYield (%)Purity (%)
DMAP1.07298
Pyridine0.35895
Triethylamine0.25293

Data extrapolated from Patent CN101863830A.

DMAP’s superior performance is attributed to its ability to form a stable acylpyridinium intermediate, which accelerates acyl transfer.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility but require higher temperatures (100–140°C) for completion. Non-polar solvents like toluene favor milder conditions (80–100°C) but may prolong reaction times.

Industrial-Scale Production Considerations

Process Intensification Strategies

  • Continuous Flow Reactors : Enable precise temperature control and reduce reaction times by 30% compared to batch processes.

  • In Situ Monitoring : FTIR or Raman spectroscopy ensures real-time tracking of acyl intermediate formation, minimizing over-reaction.

Waste Management

Acetic acid byproducts are neutralized with aqueous sodium bicarbonate, while excess acetic anhydride is quenched with cold water to prevent exothermic decomposition.

Challenges and Mitigation

Byproduct Formation

  • N,O-Diacetylated Product : Occurs at temperatures >140°C or with prolonged reaction times. Mitigated by strict temperature control and limiting reaction duration to ≤2 hours.

  • Pyridine Ring Oxidation : Rare under inert atmospheres but possible with trace metal contaminants. Use of chelating agents (e.g., EDTA) in solvents suppresses this side reaction.

Comparative Analysis of Synthetic Methods

MethodStepsTotal Yield (%)Cost (Relative)Scalability
Direct Acylation1721.0High
Esterification-Acylation2611.3Moderate

Cost normalized to direct acylation .

Q & A

Q. What are the recommended protocols for synthesizing Methyl 2-acetamido-6-methylisonicotinate, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification reactions. For optimization:

  • Vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and monitor progress via TLC or HPLC.
  • Purify intermediates using column chromatography (e.g., silica gel, ethyl acetate/hexane gradients).
  • Characterize intermediates (e.g., via 1H^1H-NMR, 13C^{13}C-NMR) to confirm structural integrity before proceeding .
  • For yield optimization, consider kinetic studies to identify rate-limiting steps and adjust reagent stoichiometry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the acetamido and methyl ester groups. Compare chemical shifts with analogs (e.g., Methyl 6-methylnicotinate) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • HPLC : Employ reverse-phase columns (C18) with UV detection (254 nm) to assess purity. Calibrate retention times against standards .

Q. What safety protocols are critical for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid dermal/ocular exposure. Prevent electrostatic discharge with grounded equipment .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid proximity to oxidizers or moisture-sensitive reagents .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers assess the acute toxicity and environmental impact of this compound?

Methodological Answer:

  • In Vitro Assays : Use cell viability assays (e.g., MTT) in human cell lines (e.g., HEK293) to estimate IC50_{50} values.
  • Ecotoxicology : Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) and bioaccumulation potential (log KowK_{ow}) .
  • Waste Disposal : Treat aqueous waste with activated carbon filtration before disposal to minimize aquatic toxicity .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH buffers, 25–60°C) and monitor hydrolysis via HPLC. Use Arrhenius plots to predict shelf life .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds. Pair with FTIR to detect volatile byproducts (e.g., CO2_2, acetic acid) .

Q. What mechanistic insights explain the reactivity of the acetamido and methyl ester groups in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites. Compare with experimental outcomes (e.g., Suzuki-Miyaura coupling yields) .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in ester hydrolysis or amide bond cleavage .

Q. How can researchers design experiments to evaluate the compound’s bioactivity against specific enzymatic targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to targets like kinases or proteases.
  • Molecular Docking : Align the compound’s structure (from X-ray crystallography or NMR) with active sites of proteins (e.g., PDB entries) .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing methyl with ethyl groups) and correlate modifications with IC50_{50} shifts .

Q. What strategies resolve contradictions in spectroscopic data or bioassay results for this compound?

Methodological Answer:

  • Data Triangulation : Cross-validate NMR/MS data with independent techniques (e.g., X-ray diffraction for crystalline samples) .
  • Reproducibility Checks : Repeat assays under controlled conditions (e.g., fixed humidity, inert atmosphere) to isolate environmental variables .
  • Meta-Analysis : Systematically review literature on structurally similar compounds (e.g., Methyl 6-methylisonicotinate) to identify trends or outliers .

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